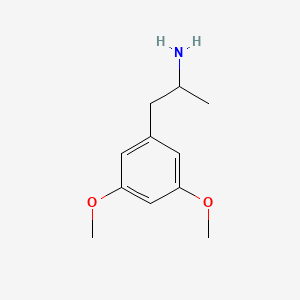

3,5-Dimethoxyamphetamine

Description

Classification and Nomenclature within Substituted Amphetamines and Phenethylamines

3,5-Dimethoxyamphetamine is classified as a substituted amphetamine, a subgroup of the broader phenethylamine (B48288) class. wikipedia.orgwikipedia.org The core structure of phenethylamine consists of a phenyl ring attached to an ethylamine (B1201723) side chain. In the case of 3,5-DMA, the amphetamine structure is modified by the addition of an alpha-methyl group to the ethylamine side chain and two methoxy (B1213986) groups to the phenyl ring. wikipedia.orgncats.io

Its systematic IUPAC name is 1-(3,5-dimethoxyphenyl)propan-2-amine. wikipedia.orgnih.gov It is also known by the synonym DMA-6. wikipedia.org The nomenclature highlights the specific arrangement of its functional groups, which is crucial for distinguishing it from its various positional isomers. researchgate.netwikipedia.org

Table 1: Chemical Identifiers for 3,5-Dimethoxyamphetamine

| Identifier | Value |

|---|---|

| IUPAC Name | 1-(3,5-dimethoxyphenyl)propan-2-amine wikipedia.orgnih.gov |

| Common Name | 3,5-Dimethoxyamphetamine (3,5-DMA) wikipedia.org |

| Synonym | DMA-6 wikipedia.org |

| Molecular Formula | C₁₁H₁₇NO₂ wikipedia.orgnih.gov |

| Molar Mass | 195.26 g/mol nih.gov |

| CAS Number | 15402-82-1 nih.gov |

Historical Context of Scientific Investigations of Dimethoxyamphetamine Isomers and Analogues

The scientific investigation of dimethoxyamphetamine isomers is part of a broader exploration into structure-activity relationships of psychedelic phenethylamines, significantly influenced by the work of Alexander Shulgin. chemeurope.com While some isomers like 2,5-DMA were synthesized as early as 1939, dedicated study of the various positional isomers, including 3,5-DMA, gained traction later. wikipedia.org Early research focused on differentiating the six regioisomeric dimethoxyamphetamines, which proved challenging due to their similar mass spectra. researchgate.net

Studies have explored the synthesis of these isomers from commercially available dimethoxybenzaldehydes. researchgate.net Forensic and analytical chemistry have played a significant role in developing methods to distinguish between these isomers, as their similar chemical properties can lead to misidentification in laboratory analyses. researchgate.net Pharmacological investigations have often compared the effects of different isomers to understand how the position of the methoxy groups influences their interaction with biological targets. wikipedia.orgwikipedia.org For instance, research has shown that while some dimethoxyamphetamine isomers exhibit psychedelic-like effects in animal models, others, including 3,5-DMA, appear to be inactive in this regard. wikipedia.orgwikipedia.org

Positional Isomerism and Distinctions from Other Related Chemical Classes

Positional isomerism is a key concept in understanding 3,5-Dimethoxyamphetamine. It is one of six positional isomers of DMA, each with the same chemical formula but differing in the arrangement of the two methoxy groups on the phenyl ring. wikipedia.org This seemingly minor structural difference leads to significant variations in their pharmacological profiles.

Distinctions from other Dimethoxyamphetamine Isomers:

2,5-Dimethoxyamphetamine (B1679032) (2,5-DMA): This is perhaps the most well-known isomer and is the parent compound of the DOx series of psychedelic drugs. wikipedia.orgwikipedia.org Unlike 3,5-DMA, which has shown little to no affinity for serotonin (B10506) 5-HT2A receptors, 2,5-DMA is a serotonin receptor agonist, though with lower potency than its 4-substituted derivatives like DOM. wikipedia.orgwikipedia.org

Other Isomers (2,3-DMA, 2,4-DMA, 2,6-DMA, 3,4-DMA): These isomers also exhibit distinct properties. For example, 3,4-DMA has been associated with mescaline-like hallucinations, while 2,4-DMA is reported to have stimulant-like effects. chemeurope.com In contrast, 3,5-DMA and 2,6-DMA have not been tested in humans, and rodent studies suggest they lack psychedelic or significant stimulant properties. wikipedia.orgwikipedia.org

Distinctions from Other Related Chemical Classes:

Scalines (Substituted 3,5-dimethoxyphenethylamines): The scaline series are phenethylamines, meaning they lack the alpha-methyl group present in the amphetamine structure of 3,5-DMA. researchgate.netwikipedia.org 3,5-Dimethoxyphenethylamine is the parent compound of the scaline series. wikipedia.org

DOx Series (4-substituted-2,5-dimethoxyamphetamines): This class of compounds, which includes DOM and DOB, are derivatives of 2,5-DMA, not 3,5-DMA. wikipedia.orgresearchgate.net They are characterized by a substituent at the 4-position of the 2,5-dimethoxyphenyl ring, which significantly enhances their psychedelic potency compared to 2,5-DMA. researchgate.net An early study noted that 3,5-DMA has a much lower affinity for serotonin receptors than the DOx drugs. wikipedia.org

3C-Scalines (4-substituted-3,5-dimethoxyamphetamines): 3,5-DMA is the parent structure of the 3C family of compounds. wikipedia.orgwikipedia.org These are amphetamine counterparts to the scaline series and are analogues of 3,4,5-trimethoxyamphetamine (TMA). wikipedia.org

Table 2: Comparison of 3,5-DMA with Related Compounds

| Compound/Class | Core Structure | Key Distinctions from 3,5-DMA |

|---|---|---|

| 2,5-Dimethoxyamphetamine (2,5-DMA) | Amphetamine | Different methoxy group positions (2 and 5); parent of DOx series; serotonin agonist. wikipedia.orgwikipedia.orgwikipedia.org |

| Scalines | Phenethylamine | Lacks the alpha-methyl group of the amphetamine structure. researchgate.netwikipedia.org |

| DOx Series | Amphetamine | Based on the 2,5-dimethoxy substitution pattern with an additional substituent at the 4-position. wikipedia.orgresearchgate.net |

| 3C-Scalines | Amphetamine | Derivatives of 3,5-DMA, typically with a substitution at the 4-position. wikipedia.orgwikipedia.org |

Structure

3D Structure

Properties

CAS No. |

15402-82-1 |

|---|---|

Molecular Formula |

C11H17NO2 |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

1-(3,5-dimethoxyphenyl)propan-2-amine |

InChI |

InChI=1S/C11H17NO2/c1-8(12)4-9-5-10(13-2)7-11(6-9)14-3/h5-8H,4,12H2,1-3H3 |

InChI Key |

PDCLPGSYMZLLDX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=CC(=C1)OC)OC)N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

General Synthetic Approaches for Amphetamine Derivatives

The production of amphetamine-type substances can be achieved through various synthetic pathways, with the choice of method often depending on the availability of precursors and reagents. researchgate.net The central reaction in many common methods is the formation of the amine group on a phenylpropane backbone. unodc.org

Leuckart Reaction A historically significant and widely utilized method for amphetamine synthesis is the Leuckart reaction. researchgate.netunodc.org This non-metal reduction process typically involves heating a ketone precursor, such as phenyl-2-propanone (P-2-P, also known as benzyl (B1604629) methyl ketone or BMK), with formamide (B127407) or ammonium (B1175870) formate. unodc.orgeuropa.eu This initial condensation step yields an intermediate, N-formylamphetamine, which is subsequently hydrolyzed, usually with hydrochloric acid, to produce the final amphetamine base. unodc.org The Leuckart method is known for its relative simplicity and adaptability for creating a diverse array of amphetamine-related compounds using P-2-P analogues. researchgate.net

Reductive Amination Another prevalent approach is the reductive amination of a ketone precursor. unodc.org In this method, 1-phenyl-2-propanone (P-2-P) is catalytically reduced in the presence of ammonia (B1221849). unodc.org This process, also referred to as catalytic hydrogenation, directly forms the primary amine of the amphetamine molecule. A variation of this, the "pressure reaction" method, involves reacting BMK and ammonia in a solvent with a catalyst like Raney nickel, followed by the introduction of hydrogen gas under pressure. europa.eu

Nitrostyrene (B7858105) Route The nitrostyrene route, also known as the nitropropene method, offers an alternative pathway that circumvents the direct use of P-2-P. europa.eu This synthesis begins with the condensation of a benzaldehyde (B42025) derivative with a nitroalkane, such as nitroethane. unodc.orgeuropa.eu For amphetamine itself, benzaldehyde is reacted with nitroethane, typically catalyzed by an amine, to form 1-phenyl-2-nitropropene (B101151) (P2NP). europa.eu This intermediate is then reduced to amphetamine. The reduction can be accomplished using various techniques, including hydrogenation with catalysts like palladium (Pd/H₂) or using reducing agents like lithium aluminum hydride (LiAlH₄). unodc.orgeuropa.eu This method is versatile, as different substituted benzaldehydes can be used to produce a wide range of amphetamine analogues.

| Method | Key Precursors | Key Intermediate | General Reaction Description |

| Leuckart Reaction | Phenyl-2-propanone (P-2-P), Formamide or Ammonium Formate | N-formylamphetamine | Condensation of a ketone with a formamide source, followed by hydrolysis. unodc.org |

| Reductive Amination | Phenyl-2-propanone (P-2-P), Ammonia, Hydrogen source/catalyst | (none) | Direct conversion of a ketone to an amine via catalytic reduction. unodc.orgeuropa.eu |

| Nitrostyrene Route | Benzaldehyde, Nitroethane | 1-phenyl-2-nitropropene (P2NP) | Condensation of a benzaldehyde with a nitroalkane, followed by reduction of the nitroalkene group. europa.eu |

Specific Precursor Chemistry and Synthetic Routes for 3,5-Dimethoxyamphetamine and its Analogues

The synthesis of 3,5-Dimethoxyamphetamine and its structural analogues logically employs precursors containing the characteristic 3,5-dimethoxyphenyl moiety. The nitrostyrene pathway is a well-documented route for this class of compounds.

The synthesis of a closely related analogue, 3,5-dimethoxy-N,N-dimethylphenylisopropylamine, illustrates a typical sequence starting from 3,5-dimethoxybenzaldehyde. mdma.ch This route can be adapted to produce 3,5-DMA by using ammonia instead of dimethylamine (B145610) in the final step.

The key steps are as follows:

Nitrostyrene Formation: The synthesis begins with the Knoevenagel condensation of 3,5-dimethoxybenzaldehyde with nitroethane . This reaction is typically catalyzed by a weak base, such as anhydrous ammonium acetate, and heating the mixture yields the bright yellow crystalline intermediate, 3,5-dimethoxy-β-methyl-β-nitrostyrene . mdma.ch

Ketone Formation: The intermediate nitrostyrene is then reduced to the corresponding ketone. A common method for this transformation is reduction using elemental iron in a suitable solvent system. mdma.ch This step yields 3,5-dimethoxybenzyl methyl ketone (also known as 3,5-dimethoxyphenylacetone), a colorless oil that is the direct ketone precursor to 3,5-DMA. mdma.ch

Reductive Amination: The final step is the conversion of the ketone to the amphetamine. This is achieved through reductive amination. The ketone (3,5-dimethoxybenzyl methyl ketone) is reacted with an amine source, which for 3,5-DMA would be ammonia. For the N,N-dimethyl analogue, dimethylamine is used. mdma.ch A reducing agent, such as sodium cyanoborohydride (NaCNBH₃), facilitates the conversion of the intermediate imine to the final amine product, yielding 3,5-Dimethoxyamphetamine. mdma.ch

This synthetic sequence highlights the importance of specific precursors in directing the final structure of the amphetamine derivative. The choice of the starting benzaldehyde determines the substitution pattern on the phenyl ring. For example, the synthesis of the analogue 4-benzyloxy-3,5-dimethoxyamphetamine (3C-BZ) follows a similar path but starts with 3,5-dimethoxy-4-benzyloxybenzaldehyde. wikipedia.org The family of 4-substituted 3,5-dimethoxyamphetamines is sometimes referred to as the 3C series. frontiersin.orgwikipedia.org

| Compound Name | Structure | Role in Synthesis |

| 3,5-Dimethoxybenzaldehyde | C₉H₁₀O₃ | Starting Precursor |

| Nitroethane | C₂H₅NO₂ | Reagent |

| 3,5-Dimethoxy-β-methyl-β-nitrostyrene | C₁₁H₁₃NO₄ | Intermediate |

| 3,5-Dimethoxybenzyl methyl ketone | C₁₁H₁₄O₃ | Ketone Precursor |

| Ammonia | NH₃ | Reagent (Amine Source) |

| 3,5-Dimethoxyamphetamine (3,5-DMA) | C₁₁H₁₇NO₂ | Final Product |

Advanced Analytical Characterization and Research Methodologies

Chromatographic Techniques for Separation and Identification in Research

Chromatographic methods are fundamental for separating 3,5-DMA from complex mixtures and distinguishing it from its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like amphetamines. In the analysis of dimethoxyamphetamine isomers, including 3,5-DMA, GC-MS is frequently employed. researchgate.netchromatographyonline.com While the electron ionization (EI) mass spectra of these isomers are often very similar, featuring a characteristic imine fragment base peak at m/z 44 and ions for the dimethoxybenzyl cation at m/z 151/152, chromatographic separation is essential for differentiation. researchgate.net

The use of different GC columns, such as a non-polar 5% phenyl methylpolysiloxane (HP-5MS) or a more polar Rtx-200, can achieve chromatographic separation of the isomers. researchgate.netchromatographyonline.comresearchgate.net Derivatization with reagents like perfluoroacylating agents can alter the fragmentation pathways, sometimes aiding in the differentiation of isomers based on unique fragment ions or their relative abundances. researchgate.net However, even with derivatization, the mass spectra can remain similar, underscoring the importance of chromatographic resolution. nih.gov One study noted that bromination of 3,5-DMA yields a distinct 2,6-dibrominated product, which can be readily identified by GC-MS, unlike its isomers which typically form monobrominated products. researchgate.net

Table 1: GC-MS Data for 3,5-Dimethoxyamphetamine and Related Compounds

| Compound | GC Column | Key Mass Fragments (m/z) | Notes |

| 3,5-Dimethoxyamphetamine | Rxi-5 ms | 44 (base peak), 151, 152 | Similar EI-MS spectra to other DMA isomers, requiring chromatographic separation. researchgate.net |

| Perfluoroacylated DMA Derivatives | Non-polar (e.g., Rtx-1) | Varies | Can produce unique fragment ions or different relative abundances to aid in isomer discrimination. researchgate.netnih.gov |

| Brominated 3,5-DMA | Not specified | Not specified | Forms a major 2,6-dibrominated product, distinguishing it from other isomers. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the analysis of 3,5-DMA. wikipedia.org This technique is advantageous as it often does not require derivatization. nih.gov LC-MS/MS methods have been developed for the simultaneous screening and quantification of multiple phenethylamine (B48288) derivatives, including dimethoxyamphetamines, in various matrices. nih.govnih.govuniss.it The use of a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode allows for the specific detection of precursor and product ions, enhancing confidence in identification. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can help in determining the elemental composition of a compound and distinguishing it from isobaric interferences. scispace.com Techniques like time-of-flight (TOF) and Orbitrap mass analyzers are used in HRMS. nih.govscispace.com Collision-induced dissociation (CID) studies with HRMS can reveal characteristic fragmentation pathways for different classes of phenethylamines, aiding in their identification even without reference standards. nih.gov

Table 2: LC-MS/MS Parameters for Dimethoxyamphetamine Analysis

| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Chromatographic Column |

| 2,5-Dimethoxyamphetamine (B1679032) (as a representative DMA) | 196.1 | 179.1, 151.1 | Kinetex C18 nih.gov |

Besides GC-MS and LC-MS, other methods are valuable for the analysis of 3,5-DMA.

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and economical technique for the quantification of amphetamine derivatives. researchgate.netnih.gov Methods have been developed for the simultaneous determination of multiple amphetamines, demonstrating good separation and sensitivity. nih.govresearchgate.net The choice of a suitable column, such as a C18 or a pentafluorophenyl (PFP) column, and mobile phase composition is crucial for achieving the desired separation. nih.govuniss.itresearchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the preliminary screening of mixtures. umass.eduwikipedia.orgsigmaaldrich.com It can be used to determine the number of components in a sample and can help in the identification of compounds by comparing their retention factor (Rf) values with those of standards. umass.edu Different solvent systems can be employed to optimize the separation of compounds based on their polarity. libretexts.org

Capillary Electrophoresis (CE) is a high-resolution separation technique that has been applied to the analysis of amphetamine derivatives. nih.govpsu.edu CE, especially when coupled with mass spectrometry (CE-MS), is effective for separating chiral compounds and positional isomers. nih.govnih.gov The use of cyclodextrins as chiral selectors in the background electrolyte can facilitate the enantioseparation of amphetamines. nih.govscispace.com

Table 3: Overview of Other Analytical Methods for Amphetamine Derivatives

| Technique | Principle | Application for 3,5-DMA | Key Findings |

| HPLC-UV | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. nih.gov | Quantitative analysis. | Isocratic methods can simultaneously identify and quantify multiple amphetamine derivatives. researchgate.net |

| TLC | Separation on a thin layer of adsorbent material based on polarity, visualized under UV light or with staining. umass.eduwikipedia.org | Qualitative screening. | Can be used for rapid purity assessment and to monitor reaction progress. umass.eduwikipedia.org |

| Capillary Electrophoresis | Separation in a capillary based on the differential migration of charged species in an electric field. psu.edu | Isomer and enantiomer separation. | Can resolve positional isomers of dimethoxyamphetamines. scispace.comresearchgate.net |

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for the definitive structural identification of 3,5-DMA and for distinguishing it from its isomers.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a particularly powerful technique for distinguishing between positional isomers of dimethoxyamphetamines. astm.org The chemical shifts of the carbon atoms in the aromatic ring and the side chain are highly sensitive to the positions of the methoxy (B1213986) groups. astm.org For instance, the presence of ortho-methoxy groups has a shielding effect on the α- and β-carbon signals of the side chain. astm.org By analyzing the distinct patterns of chemical shifts, each isomer, including 3,5-DMA, can be unambiguously identified and authenticated. astm.org Proton NMR (¹H NMR) also provides valuable structural information. nih.gov

Table 4: Representative ¹³C NMR Chemical Shift Data for Dimethoxyamphetamines

| Carbon Atom | 3,5-DMA (Calculated/Predicted) | Notes |

| C-1 | ~140 ppm | The chemical shifts are distinctive for each isomer. astm.org |

| C-3, C-5 | ~160 ppm | The positions of the methoxy groups significantly influence the ring carbon signals. astm.org |

| OCH₃ | ~55 ppm | |

| α-C | ~50 ppm | Ortho methoxyl groups cause upfield shifts (shielding) of the side-chain carbons. astm.org |

| β-C | ~40 ppm | |

| CH₃ | ~20 ppm |

Infrared (IR) spectroscopy provides a "molecular fingerprint" based on the vibrational frequencies of a molecule's functional groups. dicp.ac.cnacs.org Gas chromatography with infrared detection (GC-IRD) can provide confirmatory identification for each of the six regioisomeric dimethoxyamphetamines, as each isomer exhibits a unique vapor-phase IR spectrum. researchgate.netnih.gov This technique can be used to differentiate the isomers without the need for derivatization. oup.com

Ultraviolet (UV) spectroscopy measures the absorption of UV light by a molecule. While the UV spectra of dimethoxyamphetamine isomers may be similar, the wavelength of maximum absorbance (λmax) can provide some diagnostic information. nih.gov HPLC with diode-array detection (DAD) allows for the acquisition of UV spectra for each separated component, aiding in identification. researchgate.net

Table 5: Spectroscopic Data for Dimethoxyamphetamine Analysis

| Technique | Wavelength/Wavenumber | Application for 3,5-DMA |

| Infrared (IR) Spectroscopy | 4000-400 cm⁻¹ | Provides a unique vibrational fingerprint for each isomer, allowing for differentiation. researchgate.netresearchgate.net |

| Ultraviolet (UV) Spectroscopy | ~200-400 nm | Used as a detection method in HPLC, with λmax providing some identifying information. nih.govresearchgate.net |

Advanced Mass Spectrometry Techniques (e.g., GC-Time-of-Flight MS, Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight MS)

The unambiguous identification of 3,5-Dimethoxyamphetamine, particularly in the presence of its isomers and other novel psychoactive substances (NPS), requires analytical techniques that offer high sensitivity, selectivity, and mass accuracy. scispace.com Advanced mass spectrometry (MS) platforms are indispensable for this purpose.

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS) combines the excellent separation capabilities of gas chromatography with the high-speed and high-resolution mass analysis of a TOF detector. This technique has been successfully utilized for the positive identification of 3,5-Dimethoxyamphetamine in complex mixtures. chromatographyonline.com The TOF analyzer's ability to generate full-spectrum data at very high acquisition rates is advantageous for detecting trace-level analytes and deconvoluting co-eluting peaks, a common issue in NPS analysis. chromatographyonline.com

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) represents a significant technological advancement for the analysis of NPS. science.gov UPLC systems use columns with smaller particle sizes (typically under 2 µm), which provides substantial improvements in chromatographic resolution, speed, and sensitivity compared to traditional HPLC. science.gov When coupled with a QTOF-MS, which offers high-resolution and accurate mass measurements, the platform enables the confident identification of compounds based on their elemental composition. This high mass accuracy is crucial for distinguishing between isomers that may have very subtle differences or for identifying unknown NPS in forensic casework. scispace.com The combination of UPLC's superior separation with the QTOF's analytical power is particularly valuable for resolving and identifying components in complex biological matrices without derivatization. science.gov

Derivatization Strategies for Enhanced Analytical Specificity and Isomeric Discrimination

Chemical derivatization is a fundamental strategy in the GC-MS analysis of amphetamine-type compounds. jfda-online.com The primary goals are to improve the volatility and thermal stability of the analytes, enhance chromatographic peak shape, and, most importantly, modify their mass spectral fragmentation patterns to enable the differentiation of isomers. jfda-online.comgcms.cz For dimethoxyamphetamines, which possess a polar primary amine group, derivatization is often essential for reliable analysis. nih.gov

Acylation with perfluorinated anhydrides is the most common derivatization approach. researchgate.net Reagents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) react with the amine group to form stable, volatile derivatives. nih.govsigmaaldrich.com This process is critical because the electron ionization (EI) mass spectra of underivatized dimethoxyamphetamine isomers are often very similar, typically characterized by a dominant imine fragment base peak at m/z 44 and ions corresponding to the dimethoxybenzyl cation (m/z 151/152). nih.govresearchgate.net This lack of spectral specificity creates a high risk of misidentification. nih.gov

Perfluoroacylation alters the fragmentation mechanism by reducing the basicity of the nitrogen atom. nih.gov This leads to the formation of unique, high-mass fragment ions that are characteristic of the original substitution pattern on the aromatic ring, allowing for the specific identification of each positional isomer. nih.govnih.gov For example, studies on trimethoxyamphetamine isomers demonstrated that while the underivatized compounds were difficult to distinguish, their TFA derivatives exhibited mass spectra with significant differences in fragment ion intensities, permitting unequivocal identification. nih.gov The choice of reagent can be optimized for sensitivity, with PFPA often proving to be the best for derivatization of amphetamines prior to GC-MS analysis. nih.gov

Table 1: Comparison of Common Derivatizing Agents for Amphetamine Analysis

| Derivatizing Agent | Abbreviation | Typical Reaction Conditions | Key Advantages |

| Trifluoroacetic Anhydride | TFAA | Heated reaction (e.g., 70°C for 30 min) or rapid injector port derivatization. nih.govoup.com | Forms stable, volatile derivatives; creates unique high m/z fragments for MS analysis. sigmaaldrich.comnih.gov |

| Pentafluoropropionic Anhydride | PFPA | Heated reaction (e.g., 70°C for 30 min). nih.gov | Often provides the best sensitivity for target compounds in GC-MS analysis. nih.gov |

| Heptafluorobutyric Anhydride | HFBA | Heated reaction (e.g., 70°C for 30 min). nih.gov | Similar to TFAA and PFPA; produces derivatives with higher molecular weights. |

Table 2: Illustrative Mass Fragments (m/z) for Isomer Discrimination

| Compound Type | State | Key Mass-to-Charge (m/z) Ratios | Significance |

| Dimethoxyamphetamine Isomers | Underivatized | 44 (Base Peak), 151, 152 | Spectra are highly similar across isomers, making differentiation difficult. nih.gov |

| Dimethoxyamphetamine Isomers | Perfluoroacylated (e.g., TFA-derivatives) | Varies by isomer | Derivatization provides unique fragmentation pathways and characteristic ions, enabling specific identification of each isomer. nih.govnih.gov |

Analytical Challenges in the Identification of Isomers and Novel Psychoactive Substances in Research

The analysis of 3,5-Dimethoxyamphetamine is emblematic of the broader challenges faced in forensic and clinical toxicology with the proliferation of NPS. The primary difficulty lies in the existence of multiple positional isomers, which include 2,3-DMA, 2,4-DMA, 2,5-DMA, 2,6-DMA, and 3,4-DMA. nih.govoup.com

These regioisomers share the same molecular weight and elemental formula, resulting in identical accurate mass measurements. nih.govresearchgate.net Furthermore, their standard electron ionization mass spectra are remarkably similar, often preventing unambiguous identification by MS alone. researchgate.netoup.com This spectral similarity, combined with the potential for chromatographic co-elution, presents a significant risk of misidentification. researchgate.netuva.nl Forensic laboratories must therefore rely on a combination of chromatographic separation and mass spectral data, often from derivatized samples, to confidently identify a specific isomer. oup.com

A further complication is the constant emergence of new, uncharacterized substances on the illicit drug market. uva.nl Forensic laboratories may encounter a novel isomer for which no certified reference material or reference spectral data is available, making definitive identification exceptionally difficult. nih.govuva.nl Standard screening methods, such as immunoassays, often lack the specificity to detect these new derivatives, necessitating the use of more comprehensive and technically demanding confirmatory methods like GC-MS and LC-MS. nih.gov The successful differentiation of these substances is not merely an academic exercise; it is crucial for legal and forensic purposes, as the legal status of a substance is tied to its precise chemical structure. uva.nl

Pharmacological Investigations: Receptor Interaction Profiles and in Vitro/in Vivo Animal Studies

Monoamine Receptor Binding and Activation Profiles

The interaction of 3,5-DMA with monoamine receptors, which are key targets for many psychoactive amphetamines, has been a subject of scientific investigation. However, its binding and activation profile reveals significant differences when compared to its structural isomers and other related compounds.

Serotonergic Receptor Subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) Affinity and Efficacy

Research into the affinity of 3,5-DMA for serotonin (B10506) (5-HT) receptors indicates a notably weak interaction profile, particularly at the receptors most commonly associated with the effects of psychedelic amphetamines. In vitro studies have shown that 3,5-DMA possesses a very low affinity for the 5-HT2A and 5-HT2C receptor subtypes, with a binding affinity (Ki) reported to be greater than 10,000 nM for both wikipedia.org. This contrasts sharply with potent 4-substituted 2,5-dimethoxyamphetamine (B1679032) (DOx) compounds like DOB, which exhibit high affinity for these same receptors wikipedia.org. While early research suggested its affinity for serotonin receptors might be comparable to mescaline, it was found to be more than an order of magnitude lower than that of the DOx series drugs wikipedia.org.

Detailed binding affinity and efficacy data for 3,5-DMA at the 5-HT1A and 5-HT2B receptor subtypes are not extensively documented in the available scientific literature.

Adrenergic Receptor Subtypes (e.g., α1A, α2A) Interactions

Specific in vitro data detailing the binding affinity and functional activity of 3,5-Dimethoxyamphetamine at α1A and α2A adrenergic receptor subtypes are not prominently available in published scientific studies. While research has been conducted on related chemical series, such as certain 4-alkoxy-substituted phenethylamines which show some interaction with α2A receptors, this data cannot be directly extrapolated to 3,5-DMA frontiersin.org.

Dopaminergic Receptor Subtypes (e.g., D2) Interactions

The interaction profile of 3,5-Dimethoxyamphetamine with dopaminergic receptors, specifically the D2 subtype, has not been thoroughly characterized in scientific literature. Amphetamine and its derivatives can interact with the dopamine (B1211576) system, but specific binding affinity (Ki) or functional efficacy (EC50) values for 3,5-DMA at the D2 receptor have not been reported iiab.mesmolecule.com.

Trace Amine-Associated Receptor 1 (TAAR1) Engagement

Trace Amine-Associated Receptor 1 (TAAR1) is a known target for many amphetamine-related compounds. However, specific studies examining the engagement of 3,5-Dimethoxyamphetamine with TAAR1 are lacking. While related compounds, including certain scaline derivatives, have been assessed for TAAR1 affinity, no direct data for 3,5-DMA has been published wikipedia.orgwikipedia.org.

Monoamine Transporter Interactions: Reuptake Inhibition and Releasing Agent Activity (e.g., Norepinephrine (B1679862), Serotonin)

The effects of 3,5-DMA on monoamine transporters, which regulate the extracellular concentrations of neurotransmitters like serotonin and norepinephrine, have been investigated. The compound demonstrates very weak activity as both a reuptake inhibitor and a releasing agent.

Studies have shown 3,5-DMA to be a very weak inhibitor of the serotonin transporter (SERT), with a half-maximal inhibitory concentration (IC50) of 18,500 nM wikipedia.org. It also functions as a weak serotonin releasing agent, with activity observed only at high concentrations (≥10,000 nM) wikipedia.org. Similarly, its activity at the norepinephrine transporter (NET) is characterized as weak to inactive, both as a reuptake inhibitor and as a releasing agent wikipedia.org. Data on its specific interaction with the dopamine transporter (DAT) is not available.

| Transporter | Interaction Type | Value (nM) |

|---|---|---|

| Serotonin Transporter (SERT) | Reuptake Inhibition (IC50) | 18,500 |

| Serotonin Transporter (SERT) | Releasing Agent Activity (EC50) | ≥10,000 |

| Norepinephrine Transporter (NET) | Reuptake Inhibition / Release | Weak or Inactive |

Comparative Pharmacological Potency and Receptor Affinity with Related Compounds (e.g., Mescaline, DOx series, 3,4,5-Trimethoxyamphetamine, 3C-Scalines)

The pharmacological profile of 3,5-DMA is best understood when compared to structurally related compounds. Its low potency at key serotonergic receptors distinguishes it from many other psychedelic phenethylamines.

Mescaline and 3,4,5-Trimethoxyamphetamine (TMA): Like 3,5-DMA, both mescaline and its alpha-methylated analog, TMA, are characterized by low potency at the 5-HT2A receptor. TMA is also a very weak serotonin releasing agent (EC50 of 16,000 nM) and is inactive at dopamine and norepinephrine transporters, a profile that aligns with the weak activity of 3,5-DMA.

DOx Series: In stark contrast, the DOx series of compounds (e.g., DOB, DOM) are potent agonists at 5-HT2 receptors wikipedia.org. For instance, DOB shows high affinity for 5-HT2A (Ki = 32 nM) and 5-HT2C (Ki = 64 nM) receptors, values that are orders of magnitude more potent than those reported for 3,5-DMA wikipedia.org. DOM is a full agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors and is inactive as a monoamine reuptake inhibitor or releasing agent wikipedia.org.

3C-Scalines: The 3C-scalines (4-substituted 3,5-dimethoxyamphetamines) represent another class of related compounds. Generally, these compounds exhibit higher affinity for 5-HT2A and 5-HT2C receptors compared to mescaline, further highlighting the low potency of the 3,5-dimethoxy substitution pattern found in 3,5-DMA frontiersin.org.

| Compound | 5-HT2A Affinity (Ki, nM) | 5-HT2C Affinity (Ki, nM) | Primary Transporter Action |

|---|---|---|---|

| 3,5-Dimethoxyamphetamine (3,5-DMA) | >10,000 | >10,000 | Very Weak SERT Inhibitor/Releaser |

| DOB (a DOx compound) | 32 | 64 | N/A |

| DOM (a DOx compound) | 88 | 160 | Inactive |

| 3,4,5-Trimethoxyamphetamine (TMA) | >12,000 | >10,000 | Very Weak Serotonin Releaser |

Structure-Activity Relationship (SAR) Studies of 3,5-Dimethoxyamphetamine Analogues

The structure-activity relationship (SAR) of 3,5-dimethoxyamphetamine (3,5-DMA) and its analogues reveals critical insights into the molecular features that govern their pharmacological activity. Modifications to the aromatic ring, the alpha-methyl group, and the stereochemistry of the molecule can significantly alter receptor binding affinities and functional potencies.

Substitutions on the aromatic ring of 3,5-dimethoxyamphetamine analogues, particularly at the 4-position, have a pronounced effect on their interaction with serotonin receptors. The introduction of 4-alkoxy groups and fluorination has been a key area of investigation.

Increasing the lipophilicity of the 4-substituent in 3,5-dimethoxy-substituted phenethylamines (scalines) and their corresponding amphetamines (3C-scalines) generally leads to higher affinities at serotonin 5-HT2A and 5-HT2C receptors. wikipedia.org Extending the carbon chain of the 4-alkoxy group enhances binding affinity at these receptors. wikipedia.org For instance, proscaline (B1283602) (4-propyloxy-3,5-dimethoxyphenethylamine) and its amphetamine analogue 3C-P are among the more potent compounds in the 3,4,5-substituted series. wikipedia.org This trend suggests that a certain degree of lipophilicity and steric bulk at the 4-position is favorable for receptor interaction.

The introduction of fluorine atoms to the 4-alkoxy substituent also significantly impacts pharmacological activity. Generally, fluorination increases the binding affinities at both 5-HT2A and 5-HT2C receptors. wikipedia.org The number of fluorine atoms appears to be proportionally related to this increase in affinity. For example, the binding affinity at the 5-HT2A receptor increases progressively from mescaline to difluoromescaline (DFM) and then to trifluoromescaline (TFM). wikipedia.org Furthermore, fluorination can enhance the activation potency and efficacy at 5-HT2A and 5-HT2B receptors. wikipedia.org This enhancement in potency is also observed in vivo, with DFM and TFM showing a 4-fold and over 9-fold increase in human potency compared to mescaline, respectively. wikipedia.org

Table 1: Influence of 4-Alkoxy Substitution and Fluorination on 5-HT2A Receptor Binding Affinity

| Compound | 4-Position Substituent | 5-HT2A Receptor Binding Affinity (Ki, nM) |

|---|---|---|

| Mescaline | -OCH3 | 9,400 |

| Difluoromescaline (DFM) | -OCHF2 | 3,500 |

| Trifluoromescaline (TFM) | -OCF3 | 280 |

Data sourced from scientific literature.

The addition of a methyl group at the alpha position of the ethylamine (B1201723) side chain, which converts a phenethylamine (B48288) to an amphetamine, has complex effects on the pharmacological profile of 3,5-dimethoxy analogues.

In vitro studies suggest that the presence of an alpha-methyl group has only minor and mixed effects on the binding affinity of 3,4,5-trisubstituted compounds at 5-HT2A and 5-HT2C receptors. wikipedia.org For some analogues, a slight increase in binding affinity at the 5-HT2A receptor is observed, but not at the 5-HT2C receptor. wikipedia.org However, the 5-HT1A receptor appears to be less tolerant of this steric addition in the 3,4,5-trisubstituted series, with alpha-methylated compounds showing no significant affinity for this receptor subtype. wikipedia.org

In contrast to the modest effects on in vitro binding, alpha-methylation can have a significant impact on in vivo potency. In the related 2,4,5-substituted series, alpha-methylated derivatives display up to a tenfold increase in potency in humans and a significantly longer duration of action compared to their phenethylamine counterparts. wikipedia.org This suggests that the alpha-methyl group may influence pharmacokinetic properties, such as metabolic stability, contributing to its enhanced in vivo effects.

Table 2: Comparison of 5-HT Receptor Binding Affinities (Ki, nM) for Phenethylamine and Alpha-Methylated Analogues

| Phenethylamine Analogue | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Alpha-Methylated Analogue | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |

|---|---|---|---|---|---|

| Mescaline | 9,400 | 1,800 | 3,4,5-Trimethoxyamphetamine (TMA) | >10,000 | 3,200 |

| Fluoropropyl-escaline (FP) | Not Reported | Not Reported | 3C-Fluoropropyl-escaline (3C-FP) | Not Reported | Not Reported |

| Fluoroethyl-escaline (FE) | Not Reported | Not Reported | 3C-Fluoroethyl-escaline (3C-FE) | Not Reported | Not Reported |

| Difluoroethyl-escaline (DFE) | Not Reported | Not Reported | 3C-Difluoroethyl-escaline (3C-DFE) | Not Reported | Not Reported |

Data indicates that the alpha-methyl group has mixed effects on 5-HT2A/2C receptor binding in the 3,4,5-trisubstituted series.

The presence of a chiral center at the alpha-carbon in amphetamine derivatives means that they exist as two enantiomers, (R)- and (S)-isomers. These enantiomers can exhibit different pharmacological properties, including receptor binding affinities and potencies.

In the class of substituted amphetamines, it is common for one enantiomer to be more potent than the other. For example, in the case of the potent hallucinogen 2,5-dimethoxy-4-methylamphetamine (DOM), the (R)-(-) enantiomer is the more active isomer, acting as a potent agonist at serotonin 5-HT2 receptors. Similarly, for 2,5-dimethoxy-4-ethylamphetamine (DOET), the (R)-(-) enantiomer is approximately four times more potent than the (S)-(+) enantiomer in producing psychoactive effects. This highlights the importance of stereochemistry in the interaction of these molecules with their biological targets. While specific data for the enantiomers of 3,5-dimethoxyamphetamine itself are not extensively detailed in the provided context, the established trends in related amphetamine classes strongly suggest that its enantiomers would also exhibit differential potency.

The substitution pattern on the phenyl ring is a critical determinant of the pharmacological activity of phenylalkylamines. Historically, research shifted from the naturally occurring 3,4,5-substitution pattern of mescaline to the synthetic 2,4,5-substitution pattern due to the significantly higher potency observed with the latter. nih.gov

Compounds with the 2,4,5-substitution pattern, such as 2,4,5-trimethoxyamphetamine (B90205) (TMA-2), are generally more potent than their 3,4,5-substituted counterparts like 3,4,5-trimethoxyamphetamine (TMA). wikipedia.org For instance, TMA-2 is roughly six times more potent in humans than TMA. wikipedia.org The 2,4,5-substitution pattern appears to be optimal for high-affinity interactions with the 5-HT2A receptor, which is believed to be the primary target for the psychedelic effects of these compounds. The development of highly potent psychedelics like DOB (2,5-dimethoxy-4-bromoamphetamine) and DOM (2,5-dimethoxy-4-methylamphetamine) further underscores the importance of the 2,4,5-substitution pattern. nih.gov

In contrast, the SAR of 3,4,5-trisubstituted phenethylamines has been explored to a lesser extent due to their generally weaker potencies in humans. nih.gov However, as discussed previously, modifications such as the introduction of more lipophilic and fluorinated 4-substituents can enhance the potency of compounds with the 3,4,5-substitution pattern. wikipedia.org

Behavioral Pharmacology in Animal Models

Animal models are essential for characterizing the in vivo effects of psychoactive compounds. Drug discrimination paradigms, in particular, are used to assess the subjective effects of a drug by training animals to recognize and respond to its internal cues.

In drug discrimination studies, animals are trained to make a specific response (e.g., pressing one of two levers) to receive a reward after being administered a particular drug, and a different response after receiving a vehicle (e.g., saline). Once trained, the animals can be tested with other compounds to see if they generalize to the training drug, indicating similar subjective effects.

Studies with 3,5-dimethoxyamphetamine (3,5-DMA) in rodents trained to discriminate the potent hallucinogen 2,5-dimethoxy-4-methylamphetamine (DOM) from saline have been conducted. In these tests, 3,5-DMA was found to be inactive in substituting for DOM. wikipedia.org The percentage of responses on the DOM-appropriate lever after the administration of 3,5-DMA was low (4–14% for doses of 5–12.5 mg/kg), suggesting that 3,5-DMA does not produce DOM-like subjective effects in rodents and is unlikely to be hallucinogenic in humans. wikipedia.org This lack of generalization is consistent with in vitro findings showing that 3,5-DMA has very low affinity for 5-HT2A and 5-HT2C receptors. wikipedia.org

In contrast, other dimethoxyamphetamine isomers, such as 2,5-DMA and 3,4-DMA, also fail to produce stimulus generalization to the psychostimulant d-amphetamine in rodents, indicating a lack of amphetamine-like subjective effects.

Receptor-Mediated Behavioral Assays: The Absence of Head-Twitch Response

The head-twitch response (HTR) in mice is a widely utilized behavioral assay to screen for potential hallucinogenic properties of chemical compounds. This rapid, involuntary head movement is a reliable indicator of serotonin 5-HT₂ₐ receptor activation, a key mechanism underlying the effects of classic psychedelics. Numerous studies have demonstrated that established hallucinogens, such as 2,5-dimethoxy-4-methylamphetamine (DOM), consistently induce a dose-dependent HTR in mice.

However, investigations into the behavioral effects of 3,5-Dimethoxyamphetamine suggest a significant deviation from this pattern. In drug discrimination studies, a behavioral paradigm often correlated with HTR and hallucinogenic potential, 3,5-DMA was found to be inactive in rats trained to recognize the stimulus effects of DOM. This lack of substitution for a known hallucinogen strongly indicates that 3,5-DMA does not produce similar subjective effects and, by extension, is unlikely to induce the head-twitch response in mice. This suggests that despite its structural similarity to other psychoactive phenethylamines, the specific arrangement of the methoxy (B1213986) groups at the 3 and 5 positions of the phenyl ring results in a molecule that does not effectively engage the 5-HT₂ₐ receptor in a manner that elicits this characteristic behavioral response.

In Vivo Activity and Potency Differences Across Animal Species: A Tale of Two Rodents

One of the more intriguing aspects of 3,5-Dimethoxyamphetamine's pharmacology is the marked difference in its activity between mice and rats. While the compound has been reported as inactive in rats, it has demonstrated pharmacological effects in mice with a potency comparable to that of mescaline.

This species-specific discrepancy points to potential differences in metabolism, receptor sensitivity, or downstream signaling pathways between the two rodent species. The nature of the pharmacological effects observed in mice, however, is not extensively detailed in currently available literature. While it is clear that 3,5-DMA possesses biological activity in this species, the specific behavioral or physiological changes it induces remain an area for further investigation.

The observation that 3,5-DMA is active in mice at a potency similar to mescaline, a classic phenethylamine hallucinogen, yet does not appear to produce hallucinogen-like effects in other assays, presents a pharmacological puzzle. It is possible that the compound's effects in mice are mediated by other receptor systems or that the behavioral endpoints measured in those studies were not designed to capture the specific effects of 3,5-DMA.

To provide a clearer picture of its in vivo activity, further research is necessary to characterize the full behavioral and physiological profile of 3,5-Dimethoxyamphetamine in mice. Studies focusing on a broader range of behavioral measures, such as locomotor activity, body temperature regulation, and other sensory or cognitive functions, would be invaluable in elucidating the compound's mechanism of action and understanding the reasons for its divergent effects in different animal species.

Metabolic Pathways and Biotransformation Research

Identification of Key Metabolic Pathways (e.g., O-Demethylation, Oxidative Deamination, Hydroxylation)

The metabolism of amphetamines is primarily characterized by three main pathways: O-demethylation, oxidative deamination, and hydroxylation. It is hypothesized that 3,5-DMA undergoes these same transformations.

O-Demethylation : This pathway involves the removal of one or both methyl groups from the methoxy (B1213986) moieties on the aromatic ring. For other methoxylated amphetamines, such as p-methoxymethamphetamine (PMMA) and 2,5-dimethoxyamphetamine (B1679032) derivatives, O-demethylation is a major metabolic step. nih.govnih.gov This process would convert 3,5-DMA into 3-hydroxy-5-methoxyamphetamine and/or 5-hydroxy-3-methoxyamphetamine, and subsequently into 3,5-dihydroxyamphetamine. Studies on 2,5-dimethoxy-4-bromamphetamine (DOB) have confirmed the presence of O-desmethyl metabolites in urine. nih.gov

Oxidative Deamination : This is a common metabolic route for phenethylamines and amphetamines, catalyzed by monoamine oxidases. wikipedia.orgnih.gov This process removes the amine group from the side chain, leading to the formation of a ketone metabolite, 1-(3,5-dimethoxyphenyl)propan-2-one. nih.gov This ketone can then be further metabolized through reduction to the corresponding alcohol (1-(3,5-dimethoxyphenyl)propan-2-ol) or oxidation to the corresponding carboxylic acid (3,5-dimethoxyphenylacetic acid). researchgate.net Research on the related compound 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) identified the analogous ethanol (B145695) and phenylacetic acid metabolites, supporting the significance of this pathway. researchgate.net

Hydroxylation : This reaction involves the addition of a hydroxyl (-OH) group to the compound. Hydroxylation can occur on the aromatic ring or on the aliphatic side chain. For methamphetamine, aromatic hydroxylation is a known biotransformation pathway. nih.gov For 3,5-DMA, this could result in the formation of hydroxylated metabolites at positions 2, 4, or 6 of the phenyl ring.

| Metabolic Pathway | Description | Potential Resulting Metabolites |

|---|---|---|

| O-Demethylation | Removal of one or both methyl groups from the methoxy substituents. | 3-hydroxy-5-methoxyamphetamine, 5-hydroxy-3-methoxyamphetamine, 3,5-dihydroxyamphetamine |

| Oxidative Deamination | Removal of the amine group from the side chain, followed by oxidation or reduction. | 1-(3,5-dimethoxyphenyl)propan-2-one, 1-(3,5-dimethoxyphenyl)propan-2-ol, 3,5-dimethoxyphenylacetic acid |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the phenyl ring. | Hydroxylated 3,5-DMA derivatives (e.g., 2-hydroxy-3,5-dimethoxyamphetamine) |

Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450 Isoenzymes, Monoamine Oxidases, Cytosolic Enzymes)

The biotransformation of 3,5-DMA is likely mediated by several enzymatic systems that are known to metabolize xenobiotics, particularly other amphetamines.

Cytochrome P450 (CYP) Isoenzymes : The CYP superfamily of enzymes is critical for Phase I metabolism, including O-demethylation and hydroxylation. nih.gov For numerous substituted amphetamines, the CYP2D6 isoenzyme has been identified as the key catalyst. nih.gov Studies on 2,5-dimethoxyamphetamine derivatives and p-methoxymethamphetamine (PMMA) have shown that CYP2D6 is the primary enzyme responsible for their O-demethylation. nih.govnih.gov It is therefore highly probable that CYP2D6 is also the main enzyme involved in the O-demethylation and potential aromatic hydroxylation of 3,5-DMA.

Monoamine Oxidases (MAO) : These enzymes are located on the outer membrane of mitochondria and are responsible for the oxidative deamination of monoamines. nih.govtaylorandfrancis.com Both MAO-A and MAO-B catalyze the removal of the amine group from amphetamine-like structures, initiating the conversion to ketone, alcohol, and acid metabolites. wikipedia.orgnih.gov

Cytosolic Enzymes : Following oxidative deamination, the resulting aldehyde or ketone intermediates are further processed by cytosolic enzymes. These include aldehyde dehydrogenases, which oxidize aldehydes to carboxylic acids, and ketone reductases (a type of alcohol dehydrogenase), which reduce ketones to alcohols. nih.gov

| Enzyme System | Primary Location | Metabolic Reaction | Relevance to 3,5-DMA |

|---|---|---|---|

| Cytochrome P450 (CYP2D6) | Liver (microsomes) | O-Demethylation, Aromatic Hydroxylation | Predicted to be the main enzyme for demethylating and hydroxylating 3,5-DMA. nih.govnih.gov |

| Monoamine Oxidases (MAO-A/B) | Mitochondria | Oxidative Deamination | Predicted to catalyze the deamination of 3,5-DMA's side chain. wikipedia.org |

| Cytosolic Dehydrogenases/Reductases | Cytosol | Oxidation/Reduction of intermediates | Metabolizes the products of oxidative deamination. nih.gov |

Enzyme Inhibition Studies by 3,5-Dimethoxyamphetamine and its Derivatives

There is a lack of published research specifically investigating the enzyme inhibitory potential of 3,5-DMA or its derivatives. However, studies on its positional isomers provide valuable insight. Several 2,5-dimethoxyamphetamine derivatives have been shown to act as competitive inhibitors of CYP2D6, the same enzyme responsible for their metabolism. nih.gov

Research on a series of 2,5-dimethoxyamphetamine designer drugs, including DOM, DOI, DOC, and DOB, demonstrated that they all competitively inhibit CYP2D6. nih.gov Given the structural similarity, it is plausible that 3,5-DMA could also exhibit inhibitory activity at the CYP2D6 enzyme, potentially leading to drug-drug interactions if co-administered with other CYP2D6 substrates. However, the inhibition constants (Kᵢ) for the 2,5-DMA derivatives were significantly higher than that of a potent inhibitor like quinidine, suggesting that clinically significant interactions may be unlikely. nih.gov Other amine stimulants found in dietary supplements have also been characterized as strong inhibitors of CYP2D6. researchgate.net Without direct experimental data, the inhibitory profile of 3,5-DMA remains speculative.

| Compound | Kᵢ (µM) using recombinant CYP2D6 | Kᵢ (µM) using Human Liver Microsomes (HLM) |

|---|---|---|

| DOM (4-methyl-2,5-DMA) | 296 | 19.9 |

| DOI (4-iodo-2,5-DMA) | 7.1 | 2.7 |

| DOC (4-chloro-2,5-DMA) | 14.1 | 5.3 |

| DOB (4-bromo-2,5-DMA) | 13.8 | 4.8 |

Data sourced from Ewald et al. (2008). nih.gov This data is presented for structurally related isomers due to the absence of specific data for 3,5-Dimethoxyamphetamine.

Metabolite Identification and Quantification in Biological Matrices for Research Purposes (e.g., Plasma, Urine)

For research purposes, the identification and quantification of 3,5-DMA and its metabolites in biological samples like plasma and urine are crucial for understanding its pharmacokinetic profile. Standard toxicological analysis techniques are employed for this purpose.

The primary analytical methods are hyphenated chromatographic techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). alwsci.comnih.gov These methods offer high sensitivity and specificity, allowing for the detection of trace amounts of the parent drug and its biotransformation products in complex biological matrices. alwsci.com For GC-MS analysis, derivatization is often required to improve the volatility and thermal stability of the analytes. nih.gov

While no specific studies have published the identified metabolites of 3,5-DMA, research on related compounds provides a template for what to expect. Studies on DOB and 2C-B have successfully identified their respective O-desmethyl and oxidative deamination products in urine samples. nih.govresearchgate.net Therefore, a typical research study on 3,5-DMA metabolism would involve administering the compound in a controlled setting and collecting urine and plasma samples over time. These samples would then be processed (e.g., via solid-phase extraction) and analyzed by MS-based methods to identify and quantify the parent compound and the metabolites predicted in Table 1. nih.gov

| Metabolite Name | Metabolic Origin | Expected Matrix for Detection |

|---|---|---|

| Unchanged 3,5-Dimethoxyamphetamine | Parent Compound | Urine, Plasma |

| 3-Hydroxy-5-methoxyamphetamine | O-Demethylation | Urine, Plasma |

| 3,5-Dihydroxyamphetamine | Di-O-Demethylation | Urine, Plasma |

| 1-(3,5-dimethoxyphenyl)propan-2-one | Oxidative Deamination | Urine |

| 1-(3,5-dimethoxyphenyl)propan-2-ol | Reduction of ketone metabolite | Urine |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Ligand Binding Mechanism Elucidation

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor and to estimate the strength of the interaction. In the case of 3,5-DMA, docking studies would primarily focus on its binding to serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is a key target for many psychedelic amphetamines.

While specific docking studies on 3,5-DMA are not extensively reported in publicly available literature, insights can be drawn from studies on structurally related amphetamines and psychedelic compounds. The binding of tryptamines and ergolines to serotonin receptors often involves a crucial salt bridge formation between the protonated amine of the ligand and a conserved aspartate residue in the receptor's binding pocket. youtube.com The aromatic portion of the ligand typically engages in hydrophobic and van der Waals interactions with surrounding nonpolar residues. nih.gov

For 3,5-DMA, it is hypothesized that the protonated amine group forms a key electrostatic interaction with an aspartate residue (such as Asp1213.32 in the 5-HT5A receptor) within the binding site. nih.gov The dimethoxyphenyl ring would likely be positioned within a hydrophobic pocket, with the methoxy (B1213986) groups potentially forming hydrogen bonds with nearby polar residues, thereby influencing the ligand's orientation and affinity. The elucidation of such binding mechanisms is crucial for understanding the structure-activity relationships of 3,5-DMA and its derivatives.

Table 1: Postulated Key Interactions of 3,5-Dimethoxyamphetamine with a Serotonin Receptor Binding Site

| Interaction Type | Ligand Moiety | Receptor Residue (Hypothetical) |

| Electrostatic (Salt Bridge) | Protonated Amine | Aspartate |

| Hydrophobic | Phenyl Ring | Leucine, Isoleucine, Phenylalanine |

| Hydrogen Bonding | Methoxy Groups | Serine, Threonine |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For amphetamine analogues, QSAR studies have been instrumental in understanding how different substituents on the phenyl ring influence their potency and selectivity for various monoamine transporters and receptors. shulginresearch.netnih.gov

In the context of 3,5-DMA, a QSAR study would involve synthesizing a series of analogues with different substituents at the 2, 4, and 6 positions of the phenyl ring, as well as modifications to the amphetamine side chain. The biological activity of these analogues would be determined experimentally, and then computational descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each molecule. Statistical methods would then be used to build a QSAR model that could predict the activity of new, unsynthesized analogues, thereby guiding the development of compounds with desired pharmacological properties.

Pharmacophore Modeling and De Novo Design Strategies

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for 3,5-DMA and its analogues would typically include features such as a hydrophobic aromatic ring, hydrogen bond acceptors (the methoxy groups), and a positively ionizable group (the amine). dergipark.org.tr

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to have similar biological activity. dntb.gov.ua This approach is a powerful tool for scaffold hopping, where the core chemical structure is changed while retaining the key pharmacophoric features. ethz.ch

Furthermore, pharmacophore models can be used in de novo drug design, where novel molecules are built from scratch to fit the pharmacophore. nih.gov This can be achieved using computational algorithms that assemble molecular fragments in a way that satisfies the spatial and chemical requirements of the pharmacophore model, leading to the generation of entirely new chemical entities with the potential for desired biological activity. arxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of ligands and their interactions with receptors over time. escholarship.org For a flexible molecule like 3,5-DMA, MD simulations can be used to explore its conformational landscape and identify low-energy conformations that are relevant for receptor binding. nih.govmdpi.com

When 3,5-DMA is docked into a receptor model, MD simulations can be performed on the ligand-receptor complex to assess its stability and to observe the dynamic interactions between the ligand and the receptor. rowan.edunih.gov These simulations can reveal how the ligand adjusts its conformation within the binding site and how the receptor, in turn, responds to the presence of the ligand. This information is crucial for understanding the molecular basis of agonism and antagonism.

MD simulations can also be used to calculate the binding free energy of a ligand to a receptor, providing a more accurate estimate of binding affinity than docking scores alone. By observing the detailed interactions and conformational changes, researchers can gain a deeper understanding of the factors that govern the pharmacological activity of 3,5-DMA and its analogues. researchgate.net

Prediction of Pharmacological Activity and Theoretical ADME Properties

Computational methods can be used to predict the pharmacological activity and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound before it is synthesized and tested. mdpi.comfrontiersin.org For 3,5-DMA, in silico tools can predict its likely targets, potential off-target effects, and its pharmacokinetic profile.

Various software programs and web servers can predict a compound's activity spectrum based on its chemical structure. researchgate.net These predictions are based on statistical models trained on large datasets of known drug-target interactions. For 3,5-DMA, such predictions might suggest activity at various serotonin and dopamine (B1211576) receptors, as well as monoamine transporters.

Theoretical ADME properties are crucial for assessing the drug-likeness of a compound. researchgate.net Computational models can predict parameters such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity. researchgate.net For 3,5-DMA, these predictions would be based on its physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, often evaluated against criteria like Lipinski's Rule of Five. nih.govvolkamerlab.org

Table 2: Theoretical ADME Properties of 3,5-Dimethoxyamphetamine (Illustrative)

| Property | Predicted Value | Implication |

| Molecular Weight | ~195 g/mol | Favorable for oral bioavailability |

| LogP | ~2.0 | Good balance of lipophilicity and hydrophilicity |

| Hydrogen Bond Donors | 1 | Favorable for membrane permeability |

| Hydrogen Bond Acceptors | 3 | Favorable for membrane permeability |

| Blood-Brain Barrier Penetration | Likely | Expected for a psychoactive compound |

Integration of Computational and Experimental Data in Drug Discovery Research

The most effective drug discovery programs integrate computational and experimental approaches in a synergistic manner. jddhs.comnih.govjddhs.com Computational methods can guide experimental work by prioritizing compounds for synthesis and testing, while experimental data can be used to validate and refine computational models.

In the context of 3,5-DMA research, computational predictions of activity and ADME properties would be followed by experimental validation through in vitro binding and functional assays, as well as in vivo studies. nih.gov For example, if a QSAR model predicts that a particular analogue of 3,5-DMA will have high affinity for the 5-HT2A receptor, this compound would be synthesized and tested experimentally to confirm the prediction.

Any discrepancies between computational predictions and experimental results can provide valuable information for improving the computational models. This iterative cycle of prediction and validation is a hallmark of modern drug discovery and is essential for the rational design of new therapeutic agents based on the 3,5-DMA scaffold.

Q & A

Basic: How can researchers analytically distinguish 3,5-DMA from other dimethoxyamphetamine isomers (e.g., 2,5-DMA or 3,4-DMA)?

Methodological Answer:

- Chromatographic separation using HPLC with a C18 column and a mobile phase of acetonitrile:ammonium formate buffer (pH 3.0) achieves baseline resolution of positional isomers .

- Mass spectrometry : LC-QTOF-MS with electrospray ionization (ESI) differentiates isomers via fragmentation patterns (e.g., 3,5-DMA shows a base peak at m/z 121, corresponding to the dimethoxybenzyl fragment) .

- Reference standards : Use DEA-certified calibrated solutions (e.g., 1.0 mg/mL in methanol) to validate retention times and spectral profiles .

Basic: What in vitro models are appropriate for initial pharmacological screening of 3,5-DMA?

Methodological Answer:

- Receptor binding assays : Screen for affinity at serotonin (5-HT2A, 5-HT2C) and dopamine (D2) receptors using transfected HEK293 cells .

- Functional assays : Measure intracellular calcium flux (Fluo-4 AM dye) in 5-HT2A-expressing cells to assess agonist/antagonist activity .

- Contradictions : Cross-reactivity with trace amine-associated receptors (TAAR1) may produce false positives; include negative controls with selective antagonists .

Advanced: How can synthesis protocols for 3,5-DMA be optimized to improve yield and purity?

Methodological Answer:

- Bromination optimization : Use elemental bromine in acetic acid at 0–5°C to minimize dibromo byproducts (e.g., 2,6-dibromo-3,5-DMA) .

- Purification : Employ silica gel chromatography with ethyl acetate:hexane (3:7) to isolate 3,5-DMA hydrochloride (≥98% purity) .

- Yield challenges : Substituent steric hindrance reduces bromination efficiency; consider catalytic Lewis acids (e.g., FeCl3) to enhance reactivity .

Advanced: How should researchers address conflicting data on 3,5-DMA’s receptor binding profiles?

Methodological Answer:

- Dose-response validation : Conduct radioligand displacement assays across a 10 nM–100 µM range to identify non-linear binding kinetics .

- Species variability : Compare rodent vs. human receptor isoforms (e.g., cloned 5-HT2A receptors) to resolve interspecies discrepancies .

- Artifact mitigation : Pre-treat cell membranes with 0.1% bovine serum albumin (BSA) to reduce nonspecific binding .

Advanced: What methodologies identify 3,5-DMA’s metabolic pathways and major enzymes?

Methodological Answer:

- In vitro metabolism : Incubate 3,5-DMA with human liver microsomes (HLMs) and NADPH cofactor; use LC-HRMS to detect O-demethylated metabolites .

- Enzyme inhibition : Co-incubate with CYP2D6 inhibitors (e.g., quinidine) to confirm isoform-specific metabolism .

- Contradictions : Rodent models may overexpress CYP3A4, leading to false-positive extrapolations; validate with human hepatocytes .

Advanced: How to design toxicological studies for 3,5-DMA given limited human data?

Methodological Answer:

- Acute toxicity : Administer 3,5-DMA (10–100 mg/kg) to Sprague-Dawley rats; monitor for hyperthermia, locomotor changes, and plasma cortisol levels .

- Neurotoxicity screening : Assess serotonergic depletion in rat brainstem via immunohistochemistry (anti-5-HT antibodies) post-chronic exposure .

- Contradictions : Human LD50 remains unknown; extrapolate from structural analogs (e.g., 2,5-DMA’s LD50 in mice: 85 mg/kg) .

Methodological: How to validate analytical methods for 3,5-DMA quantification in biological matrices?

Methodological Answer:

- Calibration curves : Prepare spiked plasma samples (1–500 ng/mL) with deuterated internal standards (e.g., 3,5-DMA-d3) .

- Precision/accuracy : Meet FDA guidelines (CV ≤15%, accuracy ±20%) via inter-day and intra-day replicates .

- Cross-validation : Compare GC-MS (EI mode) and LC-MS/MS results to rule out matrix interference .

Advanced: What experimental conditions affect 3,5-DMA’s stability in storage?

Methodological Answer:

- Temperature : Store lyophilized 3,5-DMA at –80°C; degradation exceeds 5% after 30 days at 4°C .

- Light sensitivity : Protect solutions from UV exposure; amber vials reduce photolytic decomposition .

- pH stability : In aqueous buffers (pH >7), 3,5-DMA undergoes rapid hydrolysis; use acidified solvents (pH 3–4) .

Advanced: How to design structure-activity relationship (SAR) studies for 3,5-DMA analogs?

Methodological Answer:

- Substituent variation : Synthesize halogenated derivatives (e.g., 4-Br-3,5-DMA) and test 5-HT2A binding affinity .

- Conformational analysis : Perform molecular docking (AutoDock Vina) with 5-HT2A homology models to predict substituent effects .

- Data interpretation : Corridor plots of logP vs. EC50 reveal optimal lipophilicity for CNS penetration .

Advanced: What techniques detect trace impurities in synthesized 3,5-DMA batches?

Methodological Answer:

- HPLC-UV : Use a gradient elution (5–95% acetonitrile) to separate impurities (e.g., unreacted 3,5-dimethoxybenzaldehyde) .

- LC-QDa MS : Set ESI in positive ion mode; monitor for m/z 196 (precursor ion of 3,5-DMA) and potential byproducts .

- Limits : ICH guidelines require impurity identification thresholds ≥0.1% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.